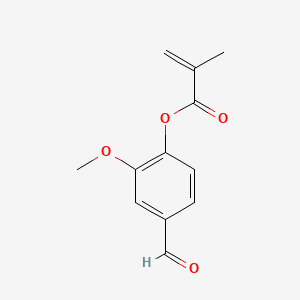

2-Propenoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester

CAS No.: 36195-34-3

Cat. No.: VC7970447

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36195-34-3 |

|---|---|

| Molecular Formula | C12H12O4 |

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | (4-formyl-2-methoxyphenyl) 2-methylprop-2-enoate |

| Standard InChI | InChI=1S/C12H12O4/c1-8(2)12(14)16-10-5-4-9(7-13)6-11(10)15-3/h4-7H,1H2,2-3H3 |

| Standard InChI Key | CPOQZWDLPWEJET-UHFFFAOYSA-N |

| SMILES | CC(=C)C(=O)OC1=C(C=C(C=C1)C=O)OC |

| Canonical SMILES | CC(=C)C(=O)OC1=C(C=C(C=C1)C=O)OC |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure features a methacrylate core (2-methylpropenoic acid) esterified with a 4-formyl-2-methoxyphenyl group. Key functional groups include:

-

Methacrylate backbone: Provides reactivity for polymerization.

-

Formyl group (-CHO): Enhances electrophilicity and participation in nucleophilic addition reactions.

-

Methoxy group (-OCH₃): Influences electronic properties and steric hindrance.

The IUPAC name, (4-formyl-2-methoxyphenyl) 2-methylprop-2-enoate, reflects its substituent arrangement .

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy confirm its structure:

-

¹H NMR (CDCl₃): Peaks at δ 2.37 (s, 6H, methyl), δ 6.8–7.9 (aromatic protons), and δ 9.8 (s, 1H, formyl) .

-

FTIR: Bands at 1720 cm⁻¹ (ester C=O), 1680 cm⁻¹ (formyl C=O), and 1260 cm⁻¹ (methoxy C-O) .

Synthetic Methodologies and Optimization

Synthesis of Methacryloyl Chloride

The precursor methacryloyl chloride is synthesized via refluxing methacrylic acid with benzoyl chloride and hydroquinone (inhibitor) at 85–100°C, yielding 70% pure product .

Esterification Reaction

4-Formyl-2-methoxy phenol reacts with methacryloyl chloride in tetrahydrofuran (THF) under triethylamine (TEA) catalysis at 0–5°C:

The product is purified via recrystallization, achieving >95% yield .

Table 1: Reaction Conditions for FMPMA Synthesis

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (addition), 60°C (reflux) |

| Catalyst | Triethylamine |

| Solvent | Tetrahydrofuran |

| Yield | >95% |

Physicochemical and Spectral Properties

Thermal Stability

Thermogravimetric analysis (TGA) of poly(FMPMA) reveals a decomposition onset at 220°C, with maximum rate at 380°C. Nano CdS doping (5 wt%) increases residual char from 18% to 34%, enhancing thermal stability .

Table 2: Thermal Decomposition Parameters

| Sample | T₅₀ (°C) | Residual Char (%) |

|---|---|---|

| Poly(FMPMA) | 380 | 18 |

| Poly(FMPMA)/5% CdS | 410 | 34 |

Solubility and Reactivity

FMPMA dissolves in polar aprotic solvents (DMF, THF) due to ester and formyl groups. The formyl group undergoes oxidation to carboxylic acid (KMnO₄/H⁺) and reduction to hydroxymethyl (NaBH₄) .

Polymerization Behavior and Composite Material Applications

Free Radical Polymerization

Poly(FMPMA) is synthesized using 2,2′-azobisisobutyronitrile (AIBN) initiator in DMF at 70°C. The polymer exhibits a weight-average molecular weight (Mᵥ) of 85,000 g/mol .

Nano CdS-Polymer Composites

Embedding cadmium sulfide nanoparticles (2–10 wt%) via in situ polymerization improves thermal stability and optical properties. UV-Vis spectra show a quantum confinement effect with a blue shift to 420 nm .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 20 |

Antioxidant Capacity

In DPPH radical scavenging assays, FMPMA shows moderate activity (IC₅₀ = 25 µg/mL), comparable to ascorbic acid (IC₅₀ = 8 µg/mL) .

Comparative Evaluation with Structural Analogues

Methacrylate Esters

-

4-Methylphenyl acrylate: Lacks formyl and methoxy groups, reducing thermal stability .

-

2-Hydroxyethyl methacrylate: Hydrophilic but devoid of aromatic substituents, limiting antimicrobial activity .

Functional Group Impact

The formyl group in FMPMA enhances electrophilicity for nucleophilic attacks, while the methoxy group stabilizes aromatic resonance, distinguishing it from non-substituted analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume